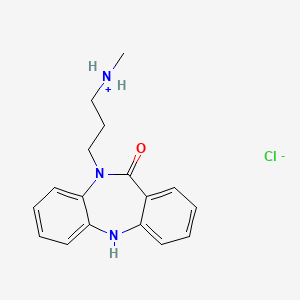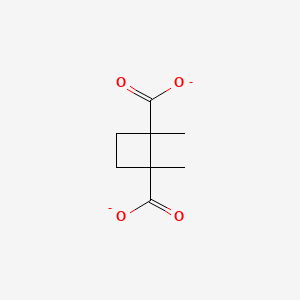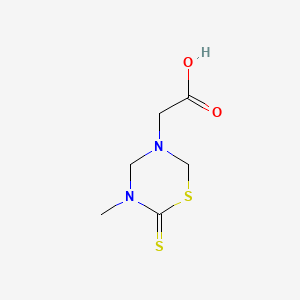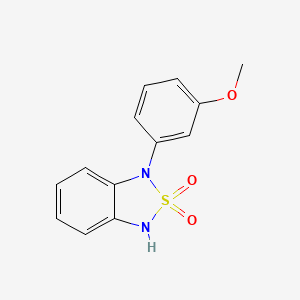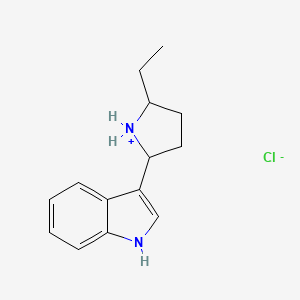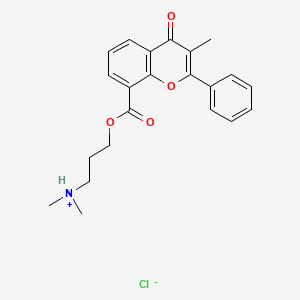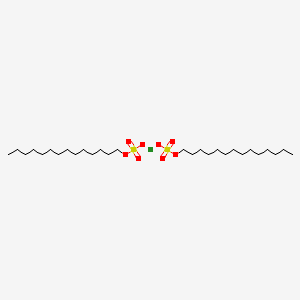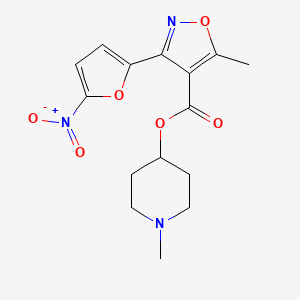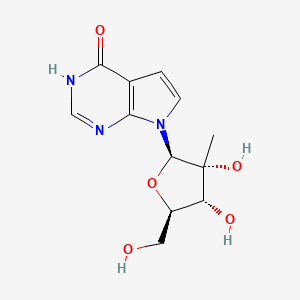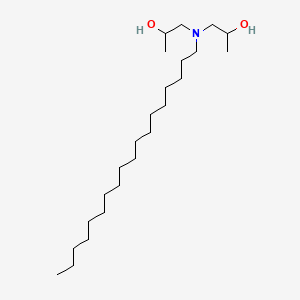
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is a chemical compound with the molecular formula C16H15ClN4O2 and a molecular weight of 332.78478 g/mol. This compound is known for its unique structure, which includes a tetrazolium ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazolium ring into different reduced forms, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, reduced tetrazolium compounds, and substituted esters.
Scientific Research Applications
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazolium compounds.
Biology: The compound is employed in biochemical assays, particularly in the measurement of cell viability and proliferation.
Industry: The compound is used in the production of dyes and pigments, as well as in various analytical techniques.
Mechanism of Action
The mechanism of action of 5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester involves its interaction with cellular components. The tetrazolium ring can undergo reduction in the presence of cellular reductases, leading to the formation of colored formazan products. This property is exploited in various assays to measure cell viability and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with different substituents on the tetrazolium ring.
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Widely used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Another tetrazolium compound used in cell proliferation assays.
Uniqueness
5-Carboxy-2,3-diphenyl-2H-tetrazolium chloride ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other tetrazolium compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2118-45-8 |
|---|---|
Molecular Formula |
C16H15ClN4O2 |
Molecular Weight |
330.77 g/mol |
IUPAC Name |
ethyl 2,3-diphenyltetrazol-2-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C16H15N4O2.ClH/c1-2-22-16(21)15-17-19(13-9-5-3-6-10-13)20(18-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NRLBYRNLGXJQER-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



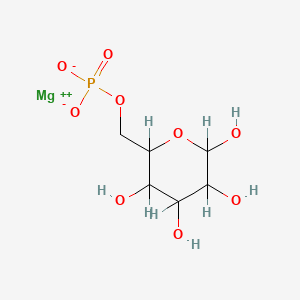
![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
